Cas no 2816817-79-3 ((S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide)

(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide is a chiral nitro-substituted benzoxazine derivative with potential applications in medicinal chemistry and asymmetric synthesis. The compound features an allyl group at the 3-position, enhancing its reactivity for further functionalization, while the nitro group at the 5-position contributes to its electrophilic properties. The benzoxazine core provides a rigid scaffold, and the carboxylic acid amide moiety offers hydrogen-bonding capabilities, making it useful for interactions with biological targets. Its stereochemistry at the 3-position (S-configuration) is critical for enantioselective applications. This compound is suitable for research in drug discovery, particularly as a building block for bioactive molecules or catalysts. High purity and well-defined structure ensure reproducibility in synthetic workflows.
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide structure
2816817-79-3 structure
商品名:(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
CAS番号:2816817-79-3
MF:C12H13N3O4
メガワット:263.249322652817
CID:6423656

(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide 化学的及び物理的性質

名前と識別子

    • (S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
    • インチ: 1S/C12H13N3O4/c1-2-3-8-6-19-10-5-7(12(13)16)4-9(15(17)18)11(10)14-8/h2,4-5,8,14H,1,3,6H2,(H2,13,16)/t8-/m0/s1
    • InChIKey: ANHISTXTAGGHDE-QMMMGPOBSA-N
    • ほほえんだ: O1C2=CC(C(N)=O)=CC([N+]([O-])=O)=C2N[C@@H](CC=C)C1

じっけんとくせい

  • 密度みつど: 1.296±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 372.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 15.58±0.40(Predicted)

(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1293892-250mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
250mg
$2115 2024-07-28
eNovation Chemicals LLC
Y1293892-100mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
100mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1293892-100mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
100mg
$1115 2025-02-28
eNovation Chemicals LLC
Y1293892-250mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
250mg
$2115 2025-02-26
eNovation Chemicals LLC
Y1293892-50mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
50mg
$665 2025-02-28
eNovation Chemicals LLC
Y1293892-100mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
100mg
$1115 2025-02-26
eNovation Chemicals LLC
Y1293892-250mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
250mg
$2115 2025-02-28
eNovation Chemicals LLC
Y1293892-50mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
50mg
$665 2024-07-28
eNovation Chemicals LLC
Y1293892-50mg
(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide
2816817-79-3 95%
50mg
$665 2025-02-26

(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide 関連文献

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(S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amideに関する追加情報

Compound CAS No. 2816817-79-3: (S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide

The compound with CAS No. 2816817-79-3, known as (S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine-7-carboxylic acid amide, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of benzo[1,4]oxazines, which are heterocyclic aromatic compounds with a six-membered ring containing oxygen and nitrogen atoms. The presence of the allyl group and the nitro group in its structure introduces unique electronic and steric properties, making it a valuable molecule for both academic and industrial purposes.

Recent studies have highlighted the importance of benzo[1,4]oxazines in drug discovery and materials science. The benzo[1,4]oxazine core is known for its ability to form stable radicals under certain conditions, which has led to its exploration in radical-based therapies and electron transport materials. The (S)-configuration of this compound adds another layer of complexity, as stereochemistry plays a crucial role in biological interactions and pharmacokinetics.

The allyl group attached to the benzo[1,4]oxazine ring enhances the compound's reactivity and stability. This group is particularly useful in click chemistry reactions, where it can serve as a versatile building block for constructing larger molecular frameworks. Additionally, the nitro group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in various chemical transformations.

In terms of applications, this compound has shown promise in the development of advanced materials with tailored electronic properties. For instance, researchers have explored its use in creating organic semiconductors for flexible electronics and optoelectronic devices. The combination of the benzo[1,4]oxazine core with the allyl and nitro groups provides a unique platform for designing materials with high charge carrier mobility and stability under ambient conditions.

Furthermore, recent advancements in asymmetric synthesis have enabled the efficient preparation of enantiopure (S)-3-Allyl-5-nitro-3,4-dihydro-2H-benzo[1,4]oxazine derivatives. These enantiopure compounds are invaluable for studying stereochemical effects in biological systems and for developing chiral catalysts in asymmetric catalysis.

The carboxylic acid amide functionality at position 7 of the molecule adds another dimension to its versatility. Amides are known for their stability and ability to participate in hydrogen bonding interactions, making them ideal for applications in peptide synthesis and bioconjugation chemistry.

From an environmental standpoint, this compound's synthesis involves sustainable methodologies that minimize waste generation and energy consumption. Green chemistry principles have been incorporated into its production processes, ensuring that it aligns with global efforts toward environmental protection.

In conclusion, CAS No. 2816817-79-3 represents a cutting-edge compound with multifaceted applications across chemistry and materials science. Its unique structure combines several functional groups that confer exceptional properties, making it a valuable asset for both fundamental research and industrial innovation.

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